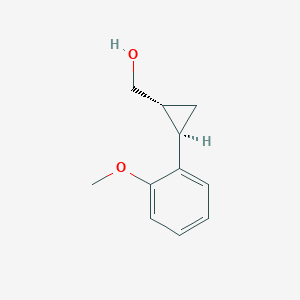
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is a cyclopropane derivative with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Methoxyphenyl Introduction: Incorporating the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Methanol Functionalization: Introducing the methanol group via reduction or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure efficiency and scalability. The use of continuous flow reactors can enhance reaction control and product yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.
Reduction: Reduction of the methoxyphenyl group to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted cyclopropyl derivatives, alcohols, ketones, and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: A simpler analog without the methoxyphenyl group.
2-Methoxyphenylcyclopropane: Lacks the methanol functional group.
Cyclopropylphenylmethanol: Similar structure but without the methoxy group.
Uniqueness
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropane ring, methoxyphenyl group, and methanol functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
GWNQNQUYZBGDMY-WCBMZHEXSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@@H]2C[C@H]2CO |
Kanonische SMILES |
COC1=CC=CC=C1C2CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


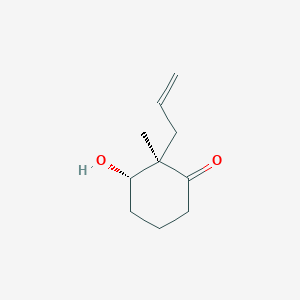


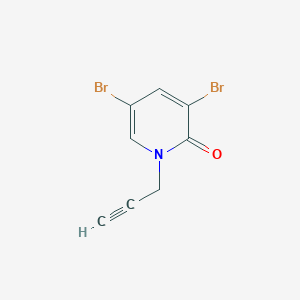
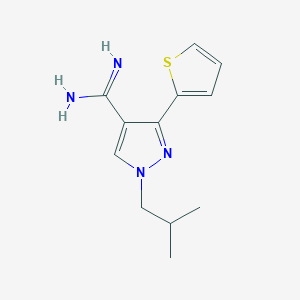
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

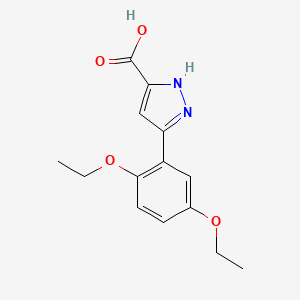

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


